3-(2-Chlorophenyl)-cyclohexanol
Overview
Description
3-(2-Chlorophenyl)-cyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a 2-chlorophenyl group
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method involves the alkylation of benzene with 2-chlorobutane in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction of Ketones: Another approach is the reduction of 2-chlorophenyl ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through optimized versions of these reactions, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-(2-chlorophenyl)-cyclohexanone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the ketone group to an alcohol, as mentioned earlier.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride, and various halogenating agents.
Major Products Formed:
Oxidation: 3-(2-chlorophenyl)-cyclohexanone.
Reduction: this compound (reduced form).
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Chlorophenyl)-cyclohexanol has several applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Chlorophenyl)-cyclohexanol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propionic acid: A structurally related compound with applications in organic synthesis.
2-Chlorophenol: Another chlorinated phenol with different chemical properties and uses.
Uniqueness: 3-(2-Chlorophenyl)-cyclohexanol is unique due to its cyclohexanol ring, which imparts different chemical reactivity compared to linear or aromatic compounds. This structural difference can lead to distinct biological activities and industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9-10,14H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYAWJAFXGRNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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